4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile
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Overview
Description
4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve heating and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is of interest in the development of new therapeutic agents due to its potential pharmacological activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in the specific functional groups attached to the ring system .
Uniqueness
4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thienopyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H4N2OS |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4,6H |
InChI Key |
OHPWVXIOHXNNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=NC(=O)C21)C#N |
Origin of Product |
United States |
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